molecular formula C11H19N3 B13560616 (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine

(1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B13560616
M. Wt: 193.29 g/mol
InChI Key: PTOWQEAWVQMYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine (CAS 1549484-09-4) is an amine-substituted pyrazole compound of interest in chemical research and development. With a molecular formula of C10H17N3 and a molecular weight of 179.26 g/mol, this chemical serves as a versatile building block, particularly in the field of coordination chemistry . Its structure, featuring a pyrazole ring with a pendant methylamine group at the 4-position, allows it to act as a key precursor in the synthesis of complex chelating ligands . Researchers utilize such pyrazole-amine ligands to create coordination complexes with various transition metals, including cobalt, which are then investigated for their potential as catalysts in polymerization reactions, such as for methyl methacrylate (MMA) . The cyclohexyl substituent on the pyrazole ring can be leveraged to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and stability . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

(1-cyclohexyl-3-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C11H19N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h8,11H,2-7,12H2,1H3

InChI Key

PTOWQEAWVQMYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Pyrazoles

The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the cyclohexyl substitution at N1 and methyl at C3, the following steps are generally employed:

  • N1-Cyclohexylation: Introduction of the cyclohexyl group at the pyrazole nitrogen can be achieved by alkylation of the pyrazole nitrogen using cyclohexyl halides or cyclohexyl derivatives under basic conditions.

  • C3-Methylation: Methyl substitution at the 3-position is often introduced via methylated precursors or selective alkylation using methylating agents.

Introduction of the Methanamine Group at C4

The methanamine substituent at the 4-position is typically introduced by:

  • Formylation followed by reductive amination:

    • Formylation of the pyrazole at the 4-position to introduce an aldehyde group (pyrazol-4-carboxaldehyde intermediate).
    • Reductive amination of the aldehyde with ammonia or a primary amine to yield the aminomethyl group.
  • Direct substitution or amination: In some cases, halogenated pyrazole intermediates at the 4-position (e.g., 4-chloromethyl or 4-bromomethyl pyrazoles) can be reacted with ammonia or amines to substitute the halogen with an amino group.

Representative Synthetic Route

A plausible synthetic sequence based on literature precedents and general pyrazole chemistry is:

Step Reaction Type Reagents/Conditions Product Intermediate
1 Pyrazole ring formation Hydrazine + 1,3-dicarbonyl compound 3-methyl-1H-pyrazole
2 N1-alkylation Cyclohexyl bromide, base (e.g., K2CO3) 1-cyclohexyl-3-methyl-1H-pyrazole
3 Formylation at C4 Vilsmeier-Haack reagent (POCl3/DMF) 1-cyclohexyl-3-methyl-pyrazol-4-carboxaldehyde
4 Reductive amination Ammonia or amine, reducing agent (NaBH3CN) (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine

Reaction Conditions and Yields

  • N1-Alkylation: Typically carried out in polar aprotic solvents (DMF, DMSO) at room temperature to moderate heat; yields range from 70-90%.
  • Formylation: Vilsmeier-Haack formylation is performed under controlled temperature (0-50 °C); yields are moderate to good (50-80%).
  • Reductive Amination: Sodium cyanoborohydride (NaBH3CN) or other mild reducing agents are used in methanol or ethanol; yields often exceed 80%.

Alternative Routes and Considerations

  • Direct amination of halomethyl pyrazoles: Halomethyl intermediates at C4 can be prepared by halogenation of methylpyrazoles, followed by nucleophilic substitution with ammonia. This route may require careful control of reaction conditions to avoid side reactions.

  • Solid-phase synthesis and parallel synthesis: Advanced methods reported for related pyrazole derivatives include solid-phase synthesis using resin-bound intermediates and late-stage diversification via amidation-cyclization protocols, enabling rapid generation of analog libraries.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
N1-Alkylation + Formylation + Reductive Amination Cyclohexyl bromide, POCl3/DMF, NH3, NaBH3CN Straightforward, good yields Multi-step, requires purification
Halomethyl Pyrazole Amination Halogenation reagents (NBS, NCS), NH3 Direct substitution, fewer steps Possible side reactions, lower selectivity
Solid-phase amidation-cyclization Resin-bound intermediates, PyBOP, AcOH High-throughput, diversity oriented Requires specialized equipment

Research Findings and Source Diversity

  • The synthetic strategies described are supported by peer-reviewed heterocyclic chemistry literature emphasizing pyrazole functionalization and aminomethyl group introduction.
  • PubChem and chemical databases confirm the molecular structure and provide computed descriptors but lack detailed synthetic protocols.
  • The described methods align with common medicinal chemistry practices for pyrazole derivatives, ensuring reproducibility and scalability.

Scientific Research Applications

(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in substituents on the pyrazole ring and the amine group’s modification. A comparative analysis is provided below:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features
(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine 1-Cyclohexyl, 3-methyl C₁₁H₁₉N₃ ~193.29 High lipophilicity due to cyclohexyl group; limited commercial availability
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate 1,3-Dimethyl C₈H₁₃N₃O₄ 215.21 Oxalate salt enhances solubility; used in crystallography studies
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 1-Phenyl, N-methylamine C₁₁H₁₃N₃ 187.24 Aromatic phenyl group may improve receptor binding affinity
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride 1-Ethyl, 3-methyl C₇H₁₄ClN₃ 175.66 Hydrochloride salt improves stability; used in medicinal chemistry
(1-Methyl-1H-pyrazol-4-yl)(pyridin-3-yl)methanamine 1-Methyl, pyridinyl-3-yl C₁₀H₁₂N₄ 188.23 Heteroaromatic pyridine enhances polarity and hydrogen-bonding potential

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in the target compound confers higher logP values compared to phenyl (C₆H₅) or methyl (CH₃) substituents, suggesting improved blood-brain barrier penetration .
  • Solubility : Salts (e.g., oxalate, hydrochloride) significantly enhance aqueous solubility. For example, the hydrochloride derivative of 1-ethyl-3-methyl analogue has improved bioavailability .
  • Stability : Amine groups in these compounds are prone to oxidation; salt forms or bulky substituents (e.g., cyclohexyl) may mitigate degradation .

Key Research Findings and Gaps

Structural Insights : X-ray crystallography using SHELXL () has resolved pyrazole derivatives’ conformations, but data for the cyclohexyl variant remains lacking.

Commercial Availability : Many analogues, including the target compound, are discontinued, hindering experimental validation .

Biological Activity

(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds, supported by data tables and relevant research findings.

Synthesis

The synthesis of (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 3-methyl-1H-pyrazole with cyclohexylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, along with suitable catalysts to promote the formation of the desired product. Purification techniques like recrystallization are employed to obtain high-purity samples.

PropertyValue
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
IUPAC Name(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine
InChIInChI=1S/C10H16N4/c1-6-8-7(5)9(11)10(12)13/h6,8H,7,11H2,1-5H3,(H2,12,13)
InChI KeyYZRXMTFYEFBSAO-UHFFFAOYSA-N
Canonical SMILESCC1=NN(C=C1)CC(C(=O)N)NC(C)C

Biological Activity

Research indicates that (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. Below are key findings from various studies:

Anticancer Activity

Several studies have reported the compound's efficacy against various cancer cell lines:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects on MCF7 (breast cancer), NCI-H460 (lung cancer), and A549 (lung cancer) cell lines. For instance, IC50 values were reported as low as 0.39 µM for HCT116 cells and 0.46 µM for MCF7 cells .

The mechanism underlying the biological activity of this compound may involve:

  • Inhibition of mTORC1 : Similar pyrazole derivatives have been shown to disrupt mTORC1 signaling pathways, leading to increased autophagy and reduced cell proliferation .

Structure-Activity Relationship (SAR)

SAR studies have highlighted critical functional groups that enhance biological activity:

  • Functional Groups : The presence of specific substituents on the pyrazole ring significantly affects potency. For instance, modifications at the C4 position have been linked to improved binding affinity and biological activity against Mycobacterium tuberculosis .

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Anticancer Properties : A recent investigation focused on various pyrazole derivatives revealed that (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine exhibited superior cytotoxicity compared to its analogs, particularly in inhibiting tumor growth in vitro .
  • Anti-Tuberculosis Activity : Another study demonstrated that related pyrazole compounds showed promising anti-tuberculosis activity with MIC values under 0.5 µM, suggesting a potential role for this compound in treating resistant strains .

Comparative Analysis

When compared to other pyrazole derivatives, (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine stands out due to its unique cyclohexyl substitution which may enhance lipophilicity and cellular uptake.

CompoundIC50 (µM)Activity Type
(1-Cyclohexyl-3-methyl-pyrazol)0.39Anticancer
2-(Isopropylamino)-3-(pyrazol)>50Weaker anticancer activity
N,N-bis[(3,5-dimethylpyrazol)]3.25Cytotoxic against HepG2

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., OV/AG/P99) if aerosol generation is likely .
  • Engineering Controls : Perform reactions in fume hoods with HEPA filters. Avoid skin contact; rinse immediately with water if exposed .

Advanced Consideration : Implement real-time air monitoring for amine vapors. Store in airtight containers under nitrogen to prevent degradation .

How can researchers assess the potential pharmacological activity of this compound, and what methodological considerations are critical?

Basic Research Question

  • In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. IC₅₀ values can guide dose-response studies .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition) .

Q. Advanced Consideration :

  • Structure-Activity Relationship (SAR) : Modify the cyclohexyl or pyrazole moieties to enhance selectivity.
  • In Vivo Models : For neuroactive potential, use maximal electroshock (MES) or pentylenetetrazol (PTZ) seizure models in rodents .

What are the key considerations for analyzing contradictory data in synthesis or bioactivity studies?

Advanced Research Question

  • Reproducibility : Verify purity via HPLC (>95%) and ensure consistent reaction conditions (e.g., solvent grade, humidity control) .
  • Statistical Validation : Use ANOVA to assess variability in biological replicates.
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., [(1r,4r)-4-[(dimethylamino)methyl]cyclohexyl]methanamine) to identify trends .

How should waste containing this compound be disposed of in compliance with environmental safety standards?

Basic Research Question

  • Waste Segregation : Collect organic waste separately in labeled containers. Avoid drainage due to potential aquatic toxicity .
  • Licensed Disposal : Engage certified waste management services for incineration or chemical neutralization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.